REACTION_CXSMILES
|
CC(C)([O-])C.[K+].CC(=[N:10]O)C.FC1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][C:14]=1[C:15]#[N:16].Cl.[C:23](=[O:26])([O-])[O-].[Na+].[Na+].[OH-].[Na+]>C1COCC1.O.CCO>[CH3:21][C:18]1[CH:19]=[CH:20][C:23]2[O:26][N:10]=[C:15]([NH2:16])[C:14]=2[CH:17]=1 |f:0.1,5.6.7,8.9|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
CC(C)=NO
|
Name
|
|
Quantity
|
40.7 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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FC1=C(C#N)C=C(C=C1)C
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring for 20 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
After stirring for 3 hrs at room temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
A dark brown solution was obtained
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Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (10 mL)
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Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between saturated NaHCO3 solution (50 mL) and ethyl acetate (150 mL)
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield a brown solid
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×30 mL) and brine (40 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Rotary evaporation of solvent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(C(=NO2)N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |